![molecular formula C16H24N2O2 B3831280 N-(tert-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3831280.png)
N-(tert-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide
Overview
Description
N-(tert-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide, also known as DPPB or DPPB-TB, is a chemical compound that is widely used in scientific research applications. This compound is a member of the benzamide family and is commonly used as a chemical probe to study various biological processes.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide-TB is not fully understood. However, it is believed to work by binding to the active site of enzymes and inhibiting their activity. This compound has been shown to be a potent inhibitor of HDACs and PDEs.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide-TB has been shown to have biochemical and physiological effects in various biological systems. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide-TB has several advantages for lab experiments. It is a highly potent and selective inhibitor of various enzymes, making it a valuable tool for studying their activity. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of N-(tert-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide-TB is that it may have off-target effects on other enzymes or cellular processes, which could complicate data interpretation.
Future Directions
There are several future directions for the use of N-(tert-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide-TB in scientific research. One potential application is in the study of epigenetic regulation, as N-(tert-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide-TB has been shown to be a potent inhibitor of HDACs. Another potential application is in the study of neurological disorders, as N-(tert-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide-TB has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, further research is needed to explore the potential therapeutic applications of N-(tert-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide-TB in cancer and metabolic disorders.
Scientific Research Applications
N-(tert-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide-TB is widely used in scientific research applications as a chemical probe to study various biological processes. This compound is particularly useful in the study of protein-protein interactions and enzyme activity. It has been used to study the activity of various enzymes such as histone deacetylases (HDACs), sirtuins, and phosphodiesterases (PDEs).
properties
IUPAC Name |
N-tert-butyl-4-(2,2-dimethylpropanoylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)14(20)17-12-9-7-11(8-10-12)13(19)18-16(4,5)6/h7-10H,1-6H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLMZPGXPQTDQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5233197 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.